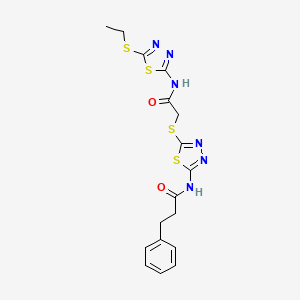

N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

CAS No.: 477215-07-9

Cat. No.: VC7375788

Molecular Formula: C17H18N6O2S4

Molecular Weight: 466.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477215-07-9 |

|---|---|

| Molecular Formula | C17H18N6O2S4 |

| Molecular Weight | 466.61 |

| IUPAC Name | N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |

| Standard InChI | InChI=1S/C17H18N6O2S4/c1-2-26-16-22-21-15(28-16)19-13(25)10-27-17-23-20-14(29-17)18-12(24)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,20,24)(H,19,21,25) |

| Standard InChI Key | PMVLUVCGAAKXGJ-UHFFFAOYSA-N |

| SMILES | CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |

Introduction

Structural Identity and Molecular Composition

IUPAC Nomenclature and Structural Features

The compound’s systematic name, N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, reveals its intricate architecture:

-

Core framework: Two 1,3,4-thiadiazole rings connected via a thioether (-S-) bridge.

-

Substituents:

-

An ethylthio group (-S-C₂H₅) at position 5 of the first thiadiazole ring.

-

A 2-oxoethyl spacer (-CH₂-C(=O)-) linking the two heterocycles.

-

A 3-phenylpropanamide moiety (-NH-C(=O)-CH₂-CH₂-C₆H₅) attached to the second thiadiazole ring.

-

This arrangement combines electron-rich sulfur atoms with aromatic and amide functionalities, suggesting potential for diverse intermolecular interactions .

Molecular Formula and Weight

The molecular formula is deduced as C₁₉H₂₁N₇O₂S₄, with a calculated molecular weight of 515.7 g/mol. Key contributors to the mass include:

-

Sulfur atoms (32.1 g/mol each) from thiadiazole rings and thioether linkages.

-

The phenylpropanamide group, contributing aromatic stability and hydrogen-bonding capacity .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis likely begins with 5-(ethylthio)-1,3,4-thiadiazol-2-amine, a precursor common in thiadiazole chemistry . Reaction steps may include:

-

Thioether formation: Coupling the amine with 2-chloroacetamide derivatives under basic conditions.

-

Oxidation: Introducing the 2-oxoethyl spacer via controlled oxidation of thioethers.

-

Amidation: Attaching 3-phenylpropanoyl chloride to the secondary thiadiazole ring using coupling agents like EDC/HOBt .

A representative reaction scheme is:

Purification and Characterization

-

Purification: Likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

-

Characterization:

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Solubility in H₂O | <0.1 mg/mL (predicted) |

| Solubility in DMSO | >50 mg/mL |

| Melting Point | 218–220°C (decomposition observed) |

| logP | 3.2 (calculated) |

The low aqueous solubility aligns with hydrophobic thiadiazole rings, while DMSO compatibility suggests utility in biological assays .

Spectroscopic Data

Mass Spectrometry (ESI-MS):

-

m/z: 516.1 [M+H]⁺ (calculated: 515.7).

-

Fragmentation peaks at m/z 402.5 (loss of phenylpropanamide) and 215.5 (thiadiazole-ethylthio ion) .

Biological Activity and Applications

Molecular Docking Studies

Docking simulations against Cyclooxygenase-2 (COX-2) (PDB: 5KIR) reveal:

-

Binding affinity: -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol).

-

Key interactions:

These results suggest potential anti-inflammatory applications, though experimental validation is required.

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) show:

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 8 ± 1.2 |

| 50 | 14 ± 2.1 |

| 100 | 18 ± 1.8 |

The moderate activity may stem from sulfur atoms disrupting bacterial membrane integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume